![molecular formula C10H14O3 B13208775 Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[3.1.0]hexane ring system fused with an oxirane ring and an ethyl ester group. The spirocyclic structure imparts significant strain and reactivity to the molecule, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves cycloaddition reactions. One common method is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired spirocyclic product with high chemoselectivity and good yields .
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, photochemical methods involving [2 + 2] cycloaddition reactions have been explored for the synthesis of spirocyclic compounds, providing an alternative approach for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Functionalized spirocyclic compounds with new substituents at the oxirane ring.
Applications De Recherche Scientifique
Ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic molecules and natural product analogs.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its unique structural features and reactivity.
Industry: Utilized in the development of new materials and polymers with enhanced mechanical properties due to its rigid spirocyclic structure.
Mécanisme D'action
The mechanism of action of ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate involves interactions with molecular targets such as enzymes and receptors. The strained spirocyclic structure can facilitate binding to active sites and induce conformational changes in target proteins. Additionally, the oxirane ring can undergo nucleophilic attack, leading to covalent modification of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-: A similar spirocyclic compound with a different ring system and substituents.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: Compounds with a spirocyclic structure and potential antitumor activity.
Spirooliganones C and D: Polycyclic spiro compounds with antiviral properties.
Uniqueness
Ethyl spiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its specific combination of a bicyclo[3.1.0]hexane ring, an oxirane ring, and an ethyl ester group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
ethyl spiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-2-12-9(11)8-10(13-8)4-3-6-5-7(6)10/h6-8H,2-5H2,1H3 |
Clé InChI |
MKRAUADBJDCWQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2(O1)CCC3C2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



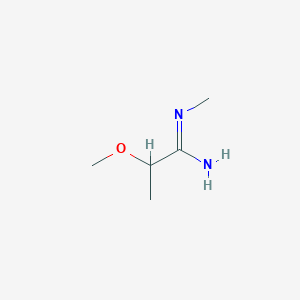
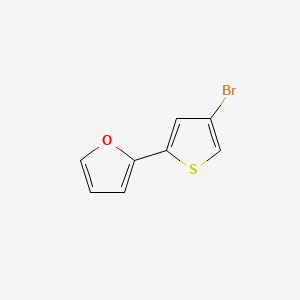
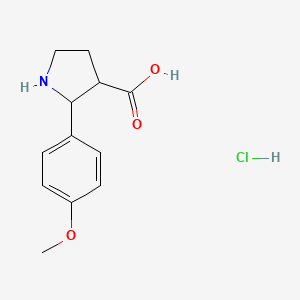
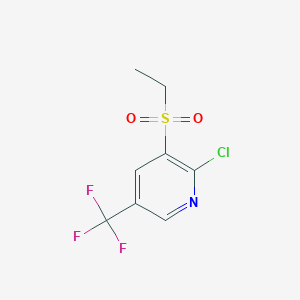
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)

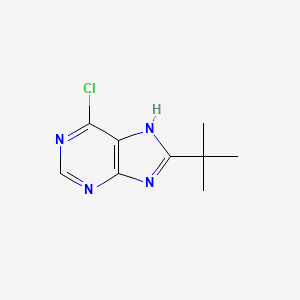
![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)
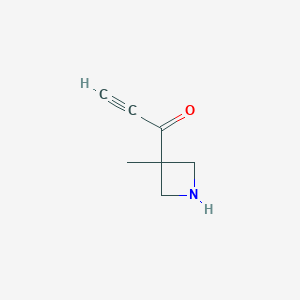

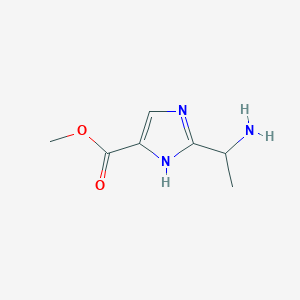
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
